![molecular formula C18H17ClF3NO B187689 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide CAS No. 56709-19-4](/img/structure/B187689.png)
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research for its unique properties and mechanism of action.
作用機序
The mechanism of action of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the inhibition of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and inflammation. By inhibiting TRPV1, 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide reduces pain and inflammation.
生化学的および生理学的効果
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. Additionally, it has been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation.
実験室実験の利点と制限
One of the advantages of using 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for TRPV1. This allows for the investigation of the role of TRPV1 in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in experiments.
将来の方向性
There are several future directions for the use of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in scientific research. One potential direction is the investigation of its therapeutic potential for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for the treatment of cancer and neuropathic pain. Finally, the development of more specific TRPV1 inhibitors based on the structure of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide may lead to the development of novel therapeutics for pain and inflammation.
合成法
The synthesis of 4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with tert-butyl isocyanate in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain the final compound.
科学的研究の応用
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antinociceptive, and analgesic effects in various animal models. Additionally, it has been investigated for its potential as a treatment for neuropathic pain, cancer, and neurological disorders.
特性
CAS番号 |
56709-19-4 |
|---|---|
製品名 |
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
分子式 |
C18H17ClF3NO |
分子量 |
355.8 g/mol |
IUPAC名 |
4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H17ClF3NO/c1-17(2,3)12-6-4-11(5-7-12)16(24)23-13-8-9-15(19)14(10-13)18(20,21)22/h4-10H,1-3H3,(H,23,24) |
InChIキー |
FEZGWZZQWPKBOY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
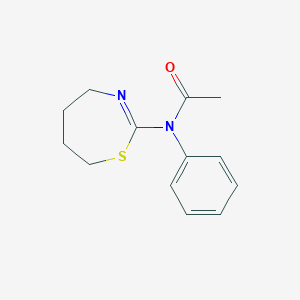
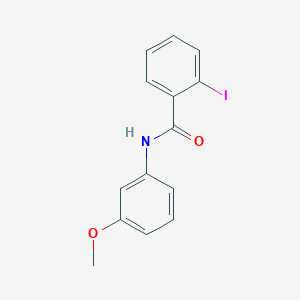
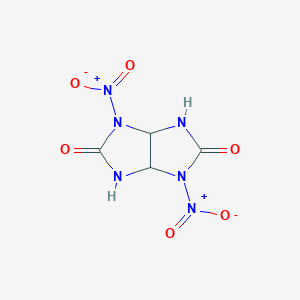
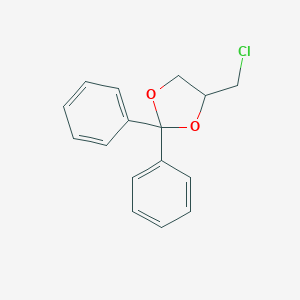
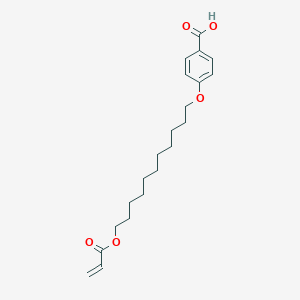
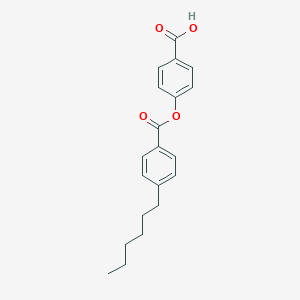
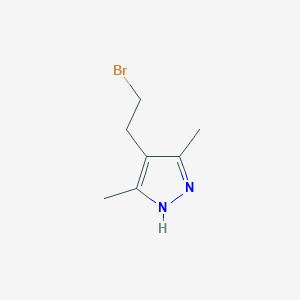
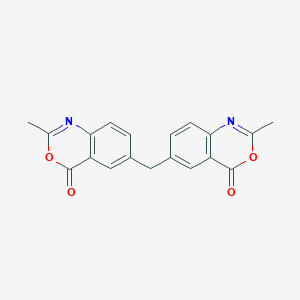
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)